molecular formula C22H38O2 B15339269 Ethyl 8,11,14-eicosatrienoate

Ethyl 8,11,14-eicosatrienoate

Cat. No.: B15339269
M. Wt: 334.5 g/mol
InChI Key: XJXHWCQMUAZGAN-NCEJYBGESA-N
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Description

Ethyl 8,11,14-eicosatrienoate is a useful research compound. Its molecular formula is C22H38O2 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

ethyl (8E,11E,14E)-icosa-8,11,14-trienoate

InChI

InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8+,12-11+,15-14+

InChI Key

XJXHWCQMUAZGAN-NCEJYBGESA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OCC

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC

Origin of Product

United States

Contextualization Within Polyunsaturated Fatty Acid Pufa Research

Polyunsaturated fatty acids (PUFAs) are a class of fatty acids characterized by the presence of two or more double bonds in their hydrocarbon chain. They are fundamental components of cell membranes and play vital roles in various physiological processes. Ethyl 8,11,14-eicosatrienoate, also known as ethyl DGLA, fits within the omega-6 family of PUFAs. nih.gov The nomenclature "8,11,14-eicosatrienoate" indicates a 20-carbon chain with three double bonds at the 8th, 11th, and 14th carbon atoms.

The metabolic pathway of omega-6 fatty acids begins with the essential fatty acid linoleic acid, which is obtained from the diet. nih.govbroadpharm.com Through a series of enzymatic reactions involving desaturation and elongation, linoleic acid is converted to γ-linolenic acid (GLA) and subsequently to dihomo-γ-linolenic acid (DGLA). mcdb.ca this compound is the ethyl ester form of DGLA. DGLA itself can be further metabolized to arachidonic acid (AA), another important 20-carbon PUFA. mcdb.canih.gov The balance between DGLA and AA, and their subsequent metabolites, is a critical area of research in inflammation and cellular signaling.

Significance of Eicosanoid Precursors in Biochemical Systems

Eicosanoids are a group of signaling molecules derived from 20-carbon fatty acids, primarily DGLA and arachidonic acid. nih.govnih.gov These potent lipids are involved in a wide array of biological activities, including inflammation, immunity, and the regulation of cardiovascular function. nih.govnih.gov Ethyl 8,11,14-eicosatrienoate, as a source of DGLA, is a direct precursor to the "1-series" eicosanoids. nih.gov

When released from cell membranes, DGLA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various eicosanoids. These include:

Prostaglandins (B1171923) of the 1-series (e.g., PGE1): These compounds often exhibit anti-inflammatory and vasodilatory properties. nih.govcardiff.ac.uk

Thromboxanes of the 1-series (e.g., TXA1): The roles of these are less defined compared to their 2-series counterparts derived from arachidonic acid.

Leukotrienes of the 3-series (e.g., LTA3): Research indicates that DGLA is readily converted to LTA3. nih.gov

The significance of this compound lies in its ability to modulate the eicosanoid profile. By increasing the substrate pool of DGLA, it can potentially shift the balance away from the pro-inflammatory eicosanoids derived from arachidonic acid (the "2-series" prostaglandins and "4-series" leukotrienes). nih.gov

Overview of Academic Research Trajectories for 8,11,14 Eicosatrienoates

De Novo Chemical Synthesis Routes

Total synthesis from simple, readily available starting materials provides an unambiguous route to the target molecule, ensuring high purity and structural integrity. Key reactions in this process involve carbon-carbon bond formation to assemble the skeleton, stereoselective reductions to set the alkene geometry, and a final esterification step.

Grignard reagents are fundamental in organic synthesis for the formation of carbon-carbon bonds. youtube.comyoutube.com In the context of fatty acid synthesis, they are often used in the form of organocopper(I) ate complexes (Gilman reagents) to couple with alkyl halides or other electrophiles. harvard.edu This approach allows for the sequential and controlled extension of the carbon chain.

A plausible retrosynthetic analysis for the backbone of 8,11,14-eicosatrienoic acid might involve disconnections at the saturated carbon-carbon bonds, breaking the 20-carbon chain into smaller, manageable fragments. For example, a C-C bond can be formed by reacting a Grignard reagent derived from one fragment with an electrophilic carbon on another. The reaction of organocopper(I) ate complexes, formed from Grignard reagents, with iodo-substituted carboxylic acid esters provides a direct route to various fatty acids. harvard.edu This method is advantageous due to its high efficiency in transferring the alkyl group from the Grignard reagent and the convenient work-up of the product mixtures. harvard.edu

The synthesis often involves multiple steps of protection, coupling, and deprotection to build the full carbon chain with alkyne functionalities at the desired positions (8, 11, and 14), which are later reduced to the required cis-alkenes. youtube.com

The defining structural feature of this compound is the presence of three cis (or Z) double bonds. Achieving this specific stereochemistry is critical and is reliably accomplished through the partial hydrogenation of alkynes using a Lindlar catalyst. masterorganicchemistry.comvedantu.com

The Lindlar catalyst is a "poisoned" or deactivated heterogeneous catalyst, typically composed of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison like lead acetate (B1210297) and quinoline. vedantu.comlibretexts.org This deactivation prevents the complete hydrogenation of the alkyne to an alkane, stopping the reaction at the alkene stage. libretexts.org The mechanism involves the syn-addition of two hydrogen atoms across the alkyne triple bond on the catalyst surface, resulting exclusively in the formation of a cis-alkene. vedantu.compearson.com

In a total synthesis of 8,11,14-eicosatrienoic acid, a precursor molecule containing triple bonds at the 8, 11, and 14 positions would be subjected to hydrogenation with H₂ gas over a Lindlar catalyst. This single, highly stereoselective step simultaneously converts all three alkynes into the required Z-alkenes, making it a powerful and efficient strategy in polyunsaturated fatty acid synthesis. masterorganicchemistry.comrsc.org

The final step in the synthesis is the conversion of the carboxylic acid, 8,11,14-eicosatrienoic acid, into its corresponding ethyl ester. The most common and direct method for this transformation is the Fischer-Speier esterification. wikipedia.orgpearson.com

This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgorganic-chemistry.org The reaction is an equilibrium process. To drive it towards the ester product, ethanol is typically used as the solvent, ensuring it is present in large excess. cerritos.edumasterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the final ester. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Comparison of Key Synthetic Reactions

Reaction TypeReagents & CatalystsPurpose in SynthesisKey Advantages
Grignard CouplingR-MgX, CuI, Electrophilic SubstratesC-C bond formation to build the 20-carbon backbone.Efficiently creates carbon-carbon bonds from readily available fragments. harvard.edu
Lindlar ReductionH₂, Pd/CaCO₃, Pb(OAc)₂, QuinolineStereoselective reduction of alkynes to cis-alkenes.Provides excellent stereocontrol, yielding the required Z-geometry for all three double bonds. vedantu.comlibretexts.org
Fischer EsterificationEthanol (excess), H₂SO₄ or TsOH (catalyst)Conversion of the terminal carboxylic acid to an ethyl ester.A straightforward and well-established method using common reagents. wikipedia.orgmasterorganicchemistry.com

Synthesis of Deuterated Analogs for Mechanistic Investigations

Deuterated analogs of polyunsaturated fatty acids are invaluable tools for studying metabolic pathways and reaction mechanisms, particularly those involving oxidation. nih.gov The substitution of hydrogen with its heavier isotope, deuterium (B1214612) (D), at specific positions—most notably the bis-allylic carbons—strengthens the C-D bond compared to the C-H bond. This "kinetic isotope effect" significantly slows down the rate of hydrogen abstraction, which is often the rate-limiting step in lipid peroxidation. wikipedia.orgfrontiersin.org

The synthesis of deuterated this compound can be approached in two main ways:

Building from Deuterated Precursors: This bottom-up approach involves using smaller, commercially available deuterated building blocks in a multi-step chemical synthesis, similar to the de novo routes described above. europa.eu This method allows for precise placement of deuterium atoms.

H/D Exchange on Pre-formed Molecules: Saturated fatty acids can be perdeuterated using D₂O as the deuterium source with a metal catalyst like Platinum on carbon (Pt/C) under hydrothermal conditions. europa.eu However, this method is less suitable for unsaturated compounds due to potential side reactions. A more common strategy involves the chemical synthesis of the deuterated fatty acid chain. nih.govacs.org For example, a reported synthesis of a deuterated C34 PUFA involved coupling modified C22 and C20 PUFAs with carbanions from arylalkyl sulfones, followed by desulfonylation. nih.gov

Once the deuterated 8,11,14-eicosatrienoic acid is synthesized, it can be esterified with ethanol as previously described to yield the final deuterated ethyl ester.

Chemoenzymatic and Biocatalytic Approaches (Theoretical and Emerging)

While classic chemical synthesis offers precision, there is growing interest in chemoenzymatic and biocatalytic methods, which promise milder reaction conditions, higher selectivity, and a reduced environmental footprint. nih.gov

For the synthesis of this compound, lipases are highly promising biocatalysts. These enzymes can catalyze esterification and transesterification reactions with high efficiency. mdpi.comnih.gov Theoretical approaches include:

Direct Enzymatic Esterification: Reacting 8,11,14-eicosatrienoic acid directly with ethanol using an immobilized lipase (B570770), such as Novozym 435 (from Candida antarctica lipase B). nih.govresearchgate.net This avoids the need for harsh acid catalysts.

Enzymatic Transesterification: Using a triglyceride source rich in DGLA and reacting it with ethanol in the presence of a lipase. The enzyme would catalyze the exchange of the glycerol (B35011) backbone for ethanol, directly producing fatty acid ethyl esters. mdpi.combohrium.com

Furthermore, emerging strategies in synthetic biology aim to reconstitute entire metabolic pathways. It is conceivable that a system could be designed where acetyl-CoA and malonyl-CoA are used by a fatty acid synthase (FAS) system to produce the fatty acid, which is then esterified in situ. nih.gov While currently theoretical for this specific molecule, such one-pot chemoenzymatic systems represent a frontier in biomanufacturing. nih.gov

Purification and Characterization Strategies in Synthetic Chemistry

After synthesis, this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Given the polyunsaturated nature of the molecule, methods that avoid high temperatures are preferred to prevent oxidation and isomerization. nih.gov

Purification Techniques:

Column Chromatography: Silica (B1680970) gel chromatography is a standard method to separate the relatively nonpolar ethyl ester from more polar impurities. google.com For separating PUFA esters with different degrees of unsaturation, silver nitrate-impregnated silica gel (argentation chromatography) is highly effective, as the silver ions interact reversibly with the π-electrons of the double bonds.

Low-Temperature Fractional Crystallization: This technique exploits differences in melting points. By dissolving the mixture in a solvent like acetone (B3395972) and cooling it in stages, more saturated fatty acid esters will crystallize out first, enriching the polyunsaturated esters in the filtrate. google.com

Supercritical Fluid Chromatography (SFC): Using supercritical CO₂ as the mobile phase, SFC is a powerful and green purification technique that can separate complex mixtures of fatty acid ethyl esters at low temperatures, achieving high purity. researchgate.net

Solid-Phase Extraction (SPE): SPE provides a rapid method for sample cleanup. A two-step SPE procedure using aminopropyl-silica followed by an ODS (octadecylsilyl) column can effectively isolate total fatty acid ethyl esters from other lipids. capes.gov.br

Characterization Strategies: The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and spectrometric methods.

Gas Chromatography-Mass Spectrometry (GC-MS): GC separates the components of a mixture, and the retention time is characteristic of the compound. The coupled mass spectrometer fragments the molecule, providing a unique mass spectrum and confirming its molecular weight and structure. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the chemical environment of all hydrogen atoms. Key signals for this compound include the quartet and triplet of the ethyl group, the triplet for the terminal methyl group, signals for the olefinic protons (=C-H), and a characteristic signal for the bis-allylic methylene (B1212753) protons (=C-CH₂-C=). nih.govresearchgate.net

¹³C NMR: Shows signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the ethyl group, the sp² carbons of the double bonds, and the sp³ carbons of the aliphatic chain. nih.govcopernicus.org

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying this compound from other lipid species. The choice of technique and its optimization are paramount for achieving accurate and reliable results.

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Fatty Acid Methyl/Ethyl Esters (FAMEs/FAEEs) Analysis

Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the quantitative analysis of fatty acid esters. nih.gov For the analysis of FAEEs, including this compound, the compounds must be in a volatile state. GC-FID is favored for its stability, wide dynamic range, and proportional response to the mass of carbon, making it highly suitable for quantifying FAMEs and FAEEs. nih.gov

In a typical GC-FID setup for FAEE analysis, a heated injection port vaporizes the sample, which is then carried by an inert gas (such as helium or hydrogen) through a capillary column. nih.gov The separation of different FAEEs is achieved based on their boiling points and interaction with the stationary phase coated on the column walls. As the separated compounds elute from the column, they are combusted in a hydrogen-air flame. This combustion produces ions that generate a current, which is proportional to the amount of the analyte.

Key operational parameters in the GC-FID analysis of FAEEs are critical for achieving optimal separation and quantification. These parameters include the column type, temperature program, carrier gas flow rate, and detector temperature. For instance, a common setup might involve a high-resolution capillary column, a programmed temperature gradient to elute a wide range of fatty acid esters, and a high detector temperature to ensure complete combustion. nih.gov

A representative set of GC-FID operational parameters for the analysis of fatty acid ethyl esters is presented in the table below.

ParameterValue/Condition
Column High-resolution capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 350 °C nih.gov
Carrier Gas Helium nih.gov
Flow Rate 1 mL/min nih.gov
Injection Mode Splitless or Programmable Temperature Vaporization (PTV) nih.gov
Oven Program Temperature ramp (e.g., initial hold, ramp to a final temperature)

High-Performance Liquid Chromatography (HPLC) for Lipid Profiling

High-performance liquid chromatography (HPLC) offers a powerful alternative and complementary technique to GC for the analysis of lipids, including this compound. hplc.eu A significant advantage of HPLC is that it does not require the analytes to be volatile, thus avoiding the need for derivatization in some cases and reducing the risk of thermal degradation of polyunsaturated fatty acids. HPLC is particularly valuable for the separation of positional and geometrical isomers of unsaturated fatty acids. hplc.eu

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of fatty acid esters. In this technique, a nonpolar stationary phase (like C18 or a specialized phase such as AQ-C18 with polar end-capping) is used with a polar mobile phase, typically a mixture of solvents like methanol (B129727), acetonitrile, and water. nih.govdntb.gov.ua The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more hydrophobic compounds being retained longer on the column.

For instance, the purification of omega-3 fatty acid ethyl esters has been successfully achieved using an AQ-C18 column with an isocratic mobile phase of methanol and water. nih.govdntb.gov.ua Such a method allows for the separation of FAEEs based on their chain length and degree of unsaturation. Furthermore, specialized columns with enhanced shape selectivity, such as those with cholesteryl-bonded stationary phases, can provide improved resolution of closely related isomers. hplc.eu

Below is a table summarizing typical HPLC conditions for the analysis of polyunsaturated fatty acid ethyl esters.

ParameterValue/Condition
Column Reversed-phase C18 or AQ-C18 (e.g., 4.6 mm ID x 150 mm) hplc.eunih.govdntb.gov.ua
Mobile Phase Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Water hplc.eunih.govdntb.gov.ua
Flow Rate 1.0 mL/min hplc.eu
Detection UV (at low wavelengths, e.g., 205 nm) or Evaporative Light Scattering Detector (ELSD) hplc.euresearchgate.net
Temperature Controlled, e.g., 30 °C hplc.eu

Capillary Column Optimization for Eicosatrienoate Isomer Resolution

The resolution of closely related isomers of eicosatrienoates is a significant analytical challenge. The selection and optimization of the capillary column in gas chromatography are the most critical factors in achieving this separation. restek.com The resolution of chromatographic peaks is governed by the column's efficiency, selectivity, and the retention factor of the analytes. restek.com

The choice of stationary phase is the most important factor influencing selectivity. sigmaaldrich.com For separating fatty acid esters, which differ in chain length and degree of unsaturation, highly polar stationary phases are generally preferred. These phases, often containing cyanopropyl functional groups (e.g., BPX70, SP-2560), can effectively resolve isomers based on subtle differences in their structure. nih.gov Non-polar stationary phases, in contrast, tend to separate compounds primarily by their boiling points. fujifilm.com

Column dimensions also play a crucial role. Longer columns provide higher efficiency and thus better resolving power, but at the cost of longer analysis times. restek.com Narrower internal diameter (ID) columns (e.g., 0.18 mm or 0.25 mm) offer higher efficiency than wider bore columns and can lead to better separation of complex mixtures. sigmaaldrich.comfishersci.ca The film thickness of the stationary phase affects the retention of analytes; thicker films increase retention and are suitable for volatile compounds, while thinner films are better for high molecular weight analytes. obrnutafaza.hr

Optimizing the resolution of eicosatrienoate isomers therefore involves a careful balance of these parameters, as summarized in the table below.

ParameterEffect on ResolutionOptimization Strategy for Isomer Resolution
Stationary Phase Polarity High impact on selectivity restek.comSelect a highly polar phase (e.g., cyanopropyl-based) to maximize differences in isomer interactions. nih.gov
Column Length Resolution increases with the square root of the length fujifilm.comUse the shortest column that provides the required separation to minimize analysis time. fujifilm.com
Column Internal Diameter (ID) Efficiency increases as ID decreases sigmaaldrich.comEmploy a narrow ID column (e.g., 0.25 mm or less) for higher efficiency. fishersci.ca
Film Thickness Affects retention and elution temperature obrnutafaza.hrOptimize film thickness based on the volatility of the FAEEs; a moderate thickness is often a good starting point.
Carrier Gas and Flow Rate Affects efficiency and analysis speedUse hydrogen as a carrier gas for higher efficiency at faster flow rates.
Temperature Program Affects retention and separationA slow temperature ramp can improve the resolution of closely eluting peaks.

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry, particularly when coupled with a chromatographic separation technique, is an indispensable tool for the definitive identification and sensitive quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. As this compound and other FAEEs elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron ionization (EI). The resulting molecular ions and their characteristic fragment ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical fingerprint.

The mass spectrum of a fatty acid ester provides valuable structural information. For this compound, the molecular ion peak (M+) would be expected at m/z 334, corresponding to its molecular weight. The fragmentation pattern of fatty acid ethyl esters under EI is well-characterized and includes key ions that help in its identification. Common fragmentations include the loss of the ethoxy group (-OCH2CH3), leading to an [M-45]+ ion, and a prominent ion at m/z 88, which is characteristic of the McLafferty rearrangement in ethyl esters. Other significant ion series arise from the cleavage of the hydrocarbon chain.

While a specific mass spectrum for this compound was not found in the searched literature, the principles of fatty acid ester fragmentation can be applied. The mass spectrum of the corresponding methyl ester (Mthis compound, MW 320.5) is available and shows a similar fragmentation pattern, which can be extrapolated to the ethyl ester. nist.gov

The table below outlines the expected key fragments in the electron ionization mass spectrum of this compound.

m/zIon Identity/FragmentSignificance
334[M]+Molecular Ion
289[M - 45]+ or [M - OCH2CH3]+Loss of the ethoxy group
88[C4H8O2]+Result of McLafferty rearrangement, characteristic of ethyl esters
Series of CnH2n-1 and CnH2nAlkyl chain fragmentsProvides information on the hydrocarbon chain

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS for Complex Lipid Mixtures

For the analysis of this compound in complex biological matrices such as plasma or tissues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers high sensitivity and selectivity, which are essential for quantifying low-abundance lipids in the presence of numerous other interfering compounds. nih.gov

In an LC-MS/MS workflow, the sample is first subjected to extraction, often using solid-phase extraction (SPE), to isolate the lipid fraction and remove impurities. lipidmaps.org The extract is then injected into an HPLC system for separation. The eluent from the HPLC column is directed into the ion source of a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are soft ionization techniques suitable for thermally labile molecules.

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity. In a typical quantitative MS/MS experiment (Selected Reaction Monitoring, SRM), a specific precursor ion (e.g., the protonated molecule [M+H]+ or an adduct of this compound) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. The specificity of monitoring a particular precursor-to-product ion transition significantly reduces chemical noise and allows for accurate quantification, even at very low concentrations. nih.gov

The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric parameters. Chromatographic resolution is crucial, especially for separating isobaric compounds (molecules with the same mass) that may produce similar fragment ions. nih.gov The use of stable isotope-labeled internal standards, such as deuterated this compound, is also critical for accurate quantification as they can compensate for variations in sample preparation and matrix effects.

The following table summarizes the key aspects of an LC-MS/MS method for the analysis of this compound in a complex mixture.

Step/ParameterDescription
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate lipids. lipidmaps.org
Chromatography Reversed-phase UPLC/HPLC with a C18 column. lipidmaps.org
Mobile Phase Gradient elution with water and an organic solvent (e.g., acetonitrile/methanol), often with an additive like acetic acid. nih.gov
Ionization Electrospray Ionization (ESI), typically in positive or negative ion mode.
MS Mode Tandem Mass Spectrometry (MS/MS).
Detection Mode Selected Reaction Monitoring (SRM) for specific precursor-product ion transitions.
Internal Standard Stable isotope-labeled analog (e.g., deuterated this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation and purity assessment of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular structure, including the ethyl ester group and the specific positions of the three cis-double bonds along the eicosanoid chain.

In a typical ¹H NMR spectrum of an ethyl ester, characteristic signals confirm the presence of the ethyl group. A quartet signal arises from the two methylene protons (-O-CH₂-) adjacent to the oxygen atom, while a triplet signal corresponds to the three terminal methyl protons (-CH₃) of the ethyl group. docbrown.infoyoutube.com For the fatty acid chain of this compound, the olefinic protons (-CH=CH-) produce a complex multiplet in the downfield region of the spectrum. The bis-allylic protons, located between the double bonds (at C-10 and C-13), are particularly deshielded and appear as a distinct multiplet. The remaining methylene and the terminal methyl protons of the fatty acid chain give rise to signals in the upfield region.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment within the molecule. The carbonyl carbon of the ester group appears at a characteristic downfield chemical shift. docbrown.info The carbons of the double bonds are observed in the olefinic region, while the carbons of the ethyl group and the saturated carbons of the fatty acid backbone are found at more upfield positions. The purity of a sample can be assessed by the absence of unexpected signals in both ¹H and ¹³C NMR spectra.

While specific, experimentally verified NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the known values for structurally similar compounds like ethyl esters and other polyunsaturated fatty acids. rsc.orgasahilab.co.jpazom.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ester -O-CH₂-CH₃~4.1 (quartet)~60
Ester -O-CH₂-CH₃~1.2 (triplet)~14
C=O-~173-174
-CH=CH-~5.3-5.4 (multiplet)~127-130
=CH-CH₂-CH=~2.8 (multiplet)~25-26
Aliphatic -CH₂-~1.2-2.3 (multiplets)~22-34
Terminal -CH₃~0.9 (triplet)~14

Lipidomics Approaches to Profiling Eicosatrienoate Species in Biological Matrices

Lipidomics aims to identify and quantify the entire complement of lipids within a biological system, providing a snapshot of the metabolic state. nih.gov This systems-level approach is crucial for understanding the roles of eicosatrienoate species, which are important signaling molecules involved in various physiological and pathological processes. youtube.combroadpharm.com Profiling eicosatrienoates and related lipid mediators in biological matrices like plasma, tissues, or cells helps to elucidate their metabolic pathways and identify potential biomarkers for disease. youtube.comnih.gov

The primary analytical tool for lipidomics is mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC). nih.govnih.gov This LC-MS/MS approach allows for the sensitive and specific detection of numerous lipid species in a single run. In targeted lipidomics, the analysis focuses on a predefined list of molecules, such as various eicosanoids, enabling precise quantification. broadpharm.com Untargeted lipidomics, conversely, seeks to measure as many lipids as possible in a sample to discover novel or unexpected changes in lipid profiles. nih.gov The complexity and structural diversity of lipids, including the presence of many isomeric and isobaric species, present significant analytical challenges that modern high-resolution mass spectrometry helps to overcome. nih.govbroadpharm.com

The accurate profiling of eicosatrienoates begins with their efficient extraction from the complex biological matrix. youtube.com The ideal extraction method should provide high recovery for a broad range of lipids with good reproducibility while minimizing degradation or the artificial generation of analytes. youtube.comscbt.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). youtube.com

Liquid-Liquid Extraction (LLE) : LLE methods partition lipids from an aqueous sample into an immiscible organic solvent.

Folch and Bligh & Dyer Methods : These classic methods use a chloroform (B151607)/methanol mixture. docbrown.info The Folch method is often preferred for solid tissues, while the Bligh and Dyer method is well-suited for biological fluids. docbrown.info They are effective for a wide range of lipid classes. mcdb.ca

Methyl-tert-butyl ether (MTBE) Extraction : This method offers a safer alternative to chloroform and has been shown to provide excellent extraction efficiency for various lipid classes from samples like plasma and cells. scbt.commcdb.ca

Butanol/Methanol (BUME) Method : This single-phase extraction method using butanol and methanol is another effective technique for isolating lipids from plasma. docbrown.infomcdb.ca

Solid-Phase Extraction (SPE) : SPE is a highly effective and widely used technique for cleaning up and concentrating eicosanoids from biological samples prior to LC-MS analysis. youtube.com It offers high selectivity and extraction yields (often above 90%) while significantly reducing matrix effects that can interfere with MS detection. youtube.com In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase) that retains the analytes of interest. Interfering substances are washed away, and the purified analytes are then eluted with a different solvent. youtube.com

The choice of extraction method depends on the specific biological matrix and the analytical goals. For instance, a comparison of SPE and LLE for eicosanoid analysis in plasma concluded that SPE was superior in terms of recovery and reduction of ion-suppressing matrix components. youtube.com

Table 2: Common Lipid Extraction Techniques for Biological Samples

MethodPrincipleTypical Solvents/PhasesCommon ApplicationsReference
FolchLiquid-Liquid ExtractionChloroform/Methanol/WaterSolid tissues, broad lipid recovery docbrown.info
Bligh & DyerLiquid-Liquid ExtractionChloroform/Methanol/WaterBiological fluids docbrown.info
MTBELiquid-Liquid ExtractionMethyl-tert-butyl ether/Methanol/WaterPlasma, cells; safer alternative to chloroform scbt.commcdb.ca
Solid-Phase Extraction (SPE)Chromatographic PartitioningVarious (e.g., C18, polymeric)Sample cleanup and concentration of eicosanoids from plasma, urine youtube.com

Following data acquisition from mass spectrometry, a series of computational and bioinformatic steps are required to transform raw data into biological insights. This workflow involves processing the raw spectral data, identifying and quantifying lipid species, performing statistical analysis to find significant changes, and finally, placing these findings into a biological context through pathway analysis. rsc.orgazom.com

The process typically includes:

Data Preprocessing : Raw MS data is processed to detect peaks, correct for retention time shifts, and align features across different samples. Software like XCMS and LipidFinder are used for this purpose.

Lipid Identification and Quantification : Features are identified by matching their mass-to-charge ratio (m/z) and MS/MS fragmentation patterns against spectral libraries and databases. docbrown.info Key resources include LIPID MAPS and LipidBlast. Quantification can be relative or absolute if appropriate internal standards are used.

Statistical Analysis : Univariate and multivariate statistical methods are applied to the quantified data to identify lipids that differ significantly between experimental groups. Tools like MetaboAnalyst and LipidSig offer platforms for these analyses.

Pathway and Network Analysis : Significantly altered lipids are mapped onto metabolic pathways to understand the broader biological impact. azom.com This step helps to visualize systemic changes and predict effects on gene and protein activity. Tools like LIPID MAPS' BioPAN, LipidLynxX, and Cytoscape are used to integrate lipidomics data with pathway databases like KEGG and Reactome. rsc.orgazom.com

This multi-step bioinformatic pipeline is essential for navigating the complexity of lipidomics data and for elucidating the intricate roles of eicosatrienoate species in health and disease. rsc.org

Table 3: Selected Bioinformatics Tools for Lipidomics Data Analysis

ToolPrimary FunctionKey FeaturesReference
LIPID MAPSDatabase & Analysis SuiteComprehensive lipid structure database, classification, pathway tools (BioPAN).
XCMSData PreprocessingPeak detection, retention time correction, and alignment of MS data. rsc.org
LipidFinderLipid IdentificationAutomates identification and quantification from LC-MS data.
MetaboAnalystStatistical & Pathway AnalysisComprehensive suite for statistical, enrichment, and pathway analysis. azom.com
SkylineTargeted AnalysisBuilds and analyzes quantitative methods for targeted mass spectrometry. rsc.org
CytoscapeNetwork VisualizationIntegrates molecular interaction networks with expression data. azom.com

Biochemical Pathways and Metabolism of 8,11,14 Eicosatrienoic Acid and Its Esters

Biosynthesis of 8,11,14-Eicosatrienoic Acid (Dihomo-γ-Linolenic Acid, DGLA)

8,11,14-Eicosatrienoic acid, or dihomo-γ-linolenic acid (DGLA), is a 20-carbon omega-6 polyunsaturated fatty acid. nih.govwikipedia.org In the human body, it is not obtained directly from the diet in significant amounts but is synthesized from its precursor, γ-linolenic acid (GLA). nih.govwikipedia.org

The primary step in the formation of DGLA is the elongation of γ-linolenic acid (GLA). ontosight.ai This reaction is catalyzed by a family of enzymes known as elongases, with Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) being a key player. ontosight.ainih.gov ELOVL5 adds two carbon atoms to the carboxyl end of GLA (18:3n-6), converting it into DGLA (20:3n-6). ontosight.ainih.gov This enzymatic process occurs in the endoplasmic reticulum and is a crucial and efficient step in the biosynthesis of polyunsaturated fatty acids. ontosight.aireactome.org

The synthesis of DGLA is an integral part of the broader linoleic acid (LA) metabolic pathway. reactome.org Linoleic acid (18:2n-6), an essential fatty acid obtained from the diet, is the initial substrate. nih.gov The pathway proceeds as follows:

Desaturation: Linoleic acid is first converted to γ-linolenic acid (GLA) by the enzyme delta-6-desaturase (Δ6D), which is encoded by the FADS2 gene. metwarebio.com This is often the rate-limiting step in the pathway. researchgate.net

Elongation: As described above, GLA is then elongated by enzymes like ELOVL5 to form DGLA. ontosight.ainih.gov

This places DGLA at a pivotal point in the omega-6 fatty acid cascade. nih.gov

Enzymatic Transformations and Desaturation Pathways

Once synthesized, DGLA can undergo further enzymatic transformations, leading to the production of various bioactive molecules.

DGLA serves as a direct precursor to arachidonic acid (AA, 20:4n-6). metwarebio.com This conversion is catalyzed by the enzyme delta-5 desaturase (Δ5D), which is encoded by the FADS1 gene. metwarebio.comahajournals.org This enzyme introduces a double bond at the fifth carbon position from the carboxyl group of DGLA. ahajournals.org However, the conversion of DGLA to AA is considered to be a limited process. nih.gov The activity of Δ5D is a critical regulatory point that determines the relative balance between DGLA and AA levels in tissues. nih.gov

Table 1: Key Enzymes in DGLA Metabolism

Enzyme Gene Substrate Product Function
Delta-6-Desaturase FADS2 Linoleic Acid γ-Linolenic Acid Desaturation
Elongase (ELOVL5) ELOVL5 γ-Linolenic Acid Dihomo-γ-Linolenic Acid Elongation

This table summarizes the key enzymes involved in the biosynthesis and conversion of DGLA.

DGLA is a substrate for several oxidative enzymes, leading to the formation of a group of signaling molecules known as eicosanoids. nih.gov These DGLA-derived eicosanoids are often associated with anti-inflammatory effects, in contrast to many of the eicosanoids derived from arachidonic acid. wikipedia.orgmdpi.com

The cytochrome P450 (CYP) epoxygenase pathway is one of the routes for DGLA metabolism. nih.gov CYP enzymes, particularly those from the CYP2C and CYP2J subfamilies, can metabolize DGLA to form epoxyeicosatrienoic acids (EETs). plos.org While much of the research on CYP epoxygenases has focused on arachidonic acid, this pathway is also relevant for other polyunsaturated fatty acids like DGLA. The resulting EETs from DGLA would be dihomo-EETs. These molecules are known to possess various biological activities, including anti-inflammatory and vasodilatory effects. plos.orgresearchgate.net The EETs are subsequently metabolized by soluble epoxide hydrolase (sEH) to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). plos.org

Table 2: Compounds Mentioned in this Article

Compound Name Abbreviation
8,11,14-Eicosatrienoic Acid DGLA
Arachidonic Acid AA
Dihomo-γ-Linolenic Acid DGLA
Dihydroxyeicosatrienoic Acids DHETs
Epoxyeicosatrienoic Acids EETs
Ethyl 8,11,14-eicosatrienoate
γ-Linolenic Acid GLA

Role as a Precursor for Oxidized Eicosanoids (Oxidized Eicosatrienoic Acids)

Epoxide Hydrolase and β-Oxidation Pathways of Eicosanoid Metabolites

The metabolites of 8,11,14-eicosatrienoic acid (DGLA), particularly its epoxides, are subject to further enzymatic conversion that dictates their biological activity and duration of action. Two significant pathways in this regard are hydrolysis by epoxide hydrolase and degradation via β-oxidation.

Epoxyeicosatrienoic acids (EETs) are products of cytochrome P-450 epoxygenase activity on polyunsaturated fatty acids. While most extensively studied for arachidonic acid, these pathways are also relevant for DGLA. The primary mechanism for the inactivation of EETs is their conversion to the corresponding dihydroxyeicosatrienoic acids (DHETs or diHETrEs) by the enzyme soluble epoxide hydrolase (sEH). nih.govwikipedia.org This process involves the addition of a water molecule across the epoxide ring, generally resulting in metabolites with reduced biological activity. wikipedia.org In human blood vessels, the conversion of EETs to DHETs has been identified as the predominant metabolic pathway. nih.gov

Inhibition of soluble epoxide hydrolase has been shown to significantly alter this metabolic balance. When sEH is blocked, the conversion of EETs to DHETs is reduced. nih.govnih.gov This shunts the EETs towards alternative metabolic routes, including β-oxidation and chain elongation. nih.gov For instance, in porcine coronary endothelial cells, inhibiting sEH led to a decrease in 14,15-DHET formation and a corresponding increase in the formation of β-oxidation products like 10,11-epoxy-16:2 and 8,9-epoxy-14:1. nih.gov This demonstrates a clear interaction among the sEH, β-oxidation, and chain elongation pathways in determining the fate of these eicosanoid epoxides. nih.gov

Beyond sEH-mediated hydrolysis, β-oxidation serves as a direct catabolic pathway for these molecules, breaking them down for energy. wikipedia.org This process, along with omega-oxidation and chain elongation, ensures that even with sEH inhibition, the levels of active EETs are moderately controlled. wikipedia.org

PathwayKey EnzymeSubstrate (Example)Product (Example)Biological Significance
Epoxide Hydrolysis Soluble Epoxide Hydrolase (sEH)14,15-Epoxyeicosatrienoic Acid (14,15-EET)14,15-Dihydroxyeicosatrienoic Acid (14,15-DHET)Inactivation of bioactive epoxides. wikipedia.orgnih.gov
β-Oxidation Various Acyl-CoA dehydrogenases14,15-Epoxyeicosatrienoic Acid (14,15-EET)10,11-epoxy-16:2Catabolic degradation; becomes more prominent with sEH inhibition. nih.gov

Biosynthetic Origins of Prostaglandins (B1171923) from Eicosatrienoic Acids

8,11,14-Eicosatrienoic acid (DGLA) is a crucial precursor for the synthesis of the 1-series prostaglandins, which are distinct from the 2-series prostaglandins derived from arachidonic acid (AA). nih.govresearchgate.net This conversion is initiated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.net

The process begins with the oxygenation of DGLA by a COX enzyme to form the unstable intermediate, Prostaglandin (B15479496) G1 (PGG1). This is followed by the peroxidase activity of the same enzyme, which converts PGG1 to Prostaglandin H1 (PGH1). PGH1 is a pivotal branch-point intermediate that is then converted into various primary prostaglandins by specific synthases. drugbank.com For example, incubation of DGLA with human platelets has been shown to produce Prostaglandin E1 (PGE1) and Prostaglandin D1 (PGD1). nih.gov

These DGLA-derived prostaglandins often have different, and sometimes opposing, biological effects compared to their AA-derived counterparts. PGE1, for instance, is known to possess anti-inflammatory, anti-thrombotic, and vasodilatory properties, and it can inhibit cholesterol biosynthesis. healthmatters.iodrugbank.com

Interestingly, the two COX isoenzymes exhibit different affinities for DGLA versus AA. COX-2 metabolizes both DGLA and AA with similar efficiency. tau.ac.ilportlandpress.com In contrast, COX-1 preferentially metabolizes AA. tau.ac.ilportlandpress.com This kinetic preference means that even in cells enriched with DGLA, the production of PGE2 (from AA) can still be substantial, particularly in tissues where COX-1 is the dominant isoform. tau.ac.ilnih.gov Therefore, the relative ratio of DGLA to AA within the cell is a critical factor determining the balance of 1-series versus 2-series prostaglandins produced. nih.govnih.gov

Precursor Fatty AcidKey EnzymePrimary MetabolitesBiological Role of Metabolites
8,11,14-Eicosatrienoic Acid (DGLA) COX-1 / COX-2Prostaglandin G1 (PGG1), Prostaglandin H1 (PGH1)Unstable intermediates in the pathway. drugbank.com
Prostaglandin H1 (PGH1) Prostaglandin E SynthaseProstaglandin E1 (PGE1)Anti-inflammatory, vasodilation, inhibits platelet aggregation. healthmatters.iodrugbank.com
Prostaglandin H1 (PGH1) Prostaglandin D SynthaseProstaglandin D1 (PGD1)Identified as a metabolite in human platelets. nih.gov

Intracellular Trafficking and Esterification of Eicosatrienoates

Following its formation or uptake, 8,11,14-eicosatrienoic acid (DGLA) and its metabolites are subject to intracellular trafficking and storage mechanisms. A primary fate for these fatty acids is esterification into the phospholipids (B1166683) of cellular membranes. wikipedia.org This process of incorporation into complex lipids, such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol, serves two main purposes: it removes the biologically active free fatty acid from the cytosol and creates a reservoir from which it can be released upon cellular stimulation. wikipedia.orgwikipedia.org

This esterification is not limited to the parent fatty acid. Metabolites of DGLA, such as epoxyeicosatrienoic acids (EETs) and hydroxyeicosatrienoic acids (HETrEs), are also incorporated into phospholipids. nih.govwikipedia.org For example, 15(S)-HETE, a lipoxygenase product of DGLA, can be esterified into membrane phospholipids, where it is stored until needed. wikipedia.org Similarly, studies on EET metabolism show that inhibiting their degradation by soluble epoxide hydrolase leads to an enhanced incorporation of the EETs into cellular lipids. nih.gov

This dynamic process of esterification and subsequent release by phospholipase enzymes (like phospholipase A2) is a critical control point in eicosanoid signaling. The storage of DGLA in membrane phospholipids keeps its availability for enzymatic conversion low in resting cells. Upon receiving a stimulus (e.g., from cytokines or growth factors), phospholipases are activated, cleaving DGLA from the phospholipid backbone and making it available to enzymes like cyclooxygenases and lipoxygenases to initiate the production of signaling molecules.

Comparative Metabolic Flux Analysis in Different Biological Systems

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network, providing a detailed view of cellular physiology. nih.govfrontiersin.org By using isotopically labeled substrates (like ¹³C-labeled DGLA) and tracking the distribution of the label through various metabolites, researchers can map the flow of carbon through interconnected pathways. biorxiv.org A comparative MFA approach allows for the investigation of how metabolic pathways are rewired under different conditions or in different cell types. nih.govnih.gov

While a comprehensive comparative flux analysis specifically for DGLA across numerous systems is not yet fully detailed in the literature, existing studies on its metabolism in various cell types reveal significant differences, highlighting the potential insights such an analysis would offer.

Platelets: In human platelets, the primary metabolic fate of DGLA is conversion via the cyclooxygenase pathway to produce 1-series prostaglandins (PGE1, PGD1) and thromboxane (B8750289) B1. nih.gov The lipoxygenase pathway also produces 12-L-hydroxy-8,10,14-eicosatrienoic acid. nih.gov

Endothelial Cells: In vascular endothelial cells, DGLA metabolites like EETs are actively processed. The flux is predominantly directed towards inactivation by soluble epoxide hydrolase, but β-oxidation and esterification into lipids are also significant competing pathways. nih.gov

Leukemia Cells & Neutrophils: In rat basophilic leukemia cells, DGLA is readily converted by 5-lipoxygenase into leukotriene A3 (LTA3). nih.gov Human neutrophils can metabolize DGLA via 15-lipoxygenase to form 15(S)-HETrE. wikipedia.org

Organ-Level Differences: Studies in rats have shown that dietary supplementation with DGLA leads to different levels of accumulation and metabolism in the liver, serum, and brain, indicating organ-specific differences in metabolic flux. tandfonline.com

A comparative metabolic flux analysis across these systems would quantify the differential pathway utilization. For example, it could precisely measure the flux ratio between the cyclooxygenase and lipoxygenase pathways in platelets versus neutrophils, or compare the rate of sEH-mediated hydrolysis versus β-oxidation in endothelial cells versus hepatocytes. Such analyses provide a quantitative understanding of how different biological systems prioritize the metabolism of DGLA to produce specific bioactive mediators tailored to their physiological function. nih.govcreative-proteomics.com

Biological Roles and Mechanistic Investigations of 8,11,14 Eicosatrienoate in Model Systems

Cellular Incorporation and Lipid Profile Modulation

The integration of DGLA into cellular lipids is a critical first step that dictates its subsequent biological effects. This process can significantly alter the fatty acid landscape of a cell, which in turn influences membrane characteristics and downstream signaling cascades.

Impact on Cellular Fatty Acid Composition in In Vitro Models

In vitro studies have consistently demonstrated that cells, including macrophages and endothelial cells, readily take up DGLA from their environment and incorporate it into their cellular phospholipids (B1166683). nih.govsoton.ac.uk When human peripheral blood mononuclear cells (PBMCs) are cultured in a DGLA-enriched medium, the fatty acid is effectively absorbed and integrated into cellular phospholipids. nih.gov Similarly, providing its precursor, γ-linolenic acid (GLA), also leads to an increase in the cellular content of DGLA, as GLA is efficiently converted by the enzyme elongase 5. soton.ac.uknih.gov

This incorporation directly alters the cellular lipid profile, most notably by increasing the ratio of DGLA to arachidonic acid (AA). nih.gov DGLA and AA compete for the same enzymes for both their synthesis and their subsequent metabolism into eicosanoids. By increasing the cellular pool of DGLA, its presence can limit the availability and subsequent use of AA, a key substrate for pro-inflammatory mediators. nih.govnih.gov For instance, in one study, enriching cells with DGLA was shown to effectively increase the DGLA/AA ratio in total cellular lipids to approximately 2.8. nih.gov This competitive interaction is a fundamental aspect of its modulatory effects on cellular function.

Table 1: Effect of DGLA Supplementation on Cellular Fatty Acid Composition and Metabolites in In Vitro Models

Cell ModelStimulus/ConditionKey FindingReference
Human Peripheral Blood Mononuclear Cells (PBMC)Culture with 100 µM DGLA for 48hDGLA was readily taken up and incorporated into cellular phospholipids, altering the fatty acid profile. nih.gov
Two separate cell linesCulture with precursor GLA and a Δ5/Δ6 desaturase inhibitorAchieved a DGLA/Arachidonic Acid ratio of ~2.8 in total cellular lipids. nih.gov
Murine MacrophagesPre-incubation with DGLA followed by LPS stimulationDGLA uptake led to a concentration-dependent increase in the release of series-1 prostaglandins (B1171923). nih.gov
Human Endothelial Cells (EA.hy926)Pre-treatment with γ-linolenic acid (GLA)GLA was incorporated and converted to DGLA by elongase 5, increasing its cellular levels. soton.ac.uk

Influence on Membrane Lipid Organization and Function (Theoretical Considerations)

The biophysical properties of cell membranes are profoundly influenced by the composition of their phospholipid fatty acid tails. The incorporation of DGLA, an unsaturated fatty acid with three cis-double bonds, is theorized to significantly impact membrane organization and function.

The presence of cis-double bonds introduces kinks or bends into the acyl chains of phospholipids. khanacademy.org Unlike saturated fatty acids, which have straight chains that pack together tightly, these kinks prevent dense packing. This disruption increases the intermolecular space between phospholipids, thereby enhancing membrane fluidity. researchgate.net A more fluid membrane can affect the function of integral membrane proteins, such as receptors, transporters, and enzymes, by altering their conformational flexibility and lateral mobility within the bilayer. This modulation of the membrane environment is a plausible, though theoretical, mechanism by which DGLA could influence cellular signaling events even before its conversion into bioactive lipid mediators.

Role in Inflammatory Signaling Pathways in Cellular Models

DGLA is a pivotal molecule in the regulation of inflammation, primarily through its competition with arachidonic acid and its metabolism into distinct classes of signaling molecules.

Modulation of Macrophage Inflammatory Responses to Stimuli

In cellular models, DGLA has demonstrated notable anti-inflammatory effects on macrophages, which are key cells in the inflammatory process. Studies using human THP-1 macrophages and peripheral blood mononuclear cells (PBMCs) have shown that pre-treatment with DGLA significantly attenuates the production of pro-inflammatory mediators upon stimulation with agents like lipopolysaccharide (LPS) or interferon-γ (IFN-γ). nih.govnih.gov

Specifically, DGLA has been found to inhibit the expression and release of key pro-atherogenic and pro-inflammatory molecules. nih.gov This includes a reduction in chemokine-driven migration of monocytes, a critical step in the recruitment of inflammatory cells to a site of injury or infection. nih.govnih.gov Furthermore, DGLA has been shown to reduce macrophage foam cell formation, a hallmark of atherosclerosis, by inhibiting the uptake of modified low-density lipoprotein (LDL) and stimulating cholesterol efflux. nih.govnih.gov

Interaction with Cyclooxygenase (COX) Pathways and Prostaglandin (B15479496) Synthesis

One of the most well-characterized roles of DGLA is its function as a substrate for cyclooxygenase (COX) enzymes, which catalyze the formation of prostaglandins. DGLA is metabolized by both COX-1 and COX-2 to produce 1-series prostaglandins, most notably prostaglandin E1 (PGE1). nih.govnih.govresearchgate.netmdpi.comresearchgate.net PGE1 often exhibits anti-inflammatory and vasodilatory properties, which are distinct from the more pro-inflammatory actions of PGE2, the analogous prostaglandin derived from arachidonic acid. nih.govresearchgate.net

Kinetic studies have revealed important differences in how the COX isoenzymes utilize DGLA versus arachidonic acid (AA). While COX-2 metabolizes both DGLA and AA with similar efficiency, COX-1 shows a clear preference for AA as its substrate. nih.govnih.gov This implies that in tissues or cells where COX-1 is the dominant isoform, the conversion of AA to 2-series prostanoids is favored. However, increasing the cellular DGLA/AA ratio can help to offset this preference, leading to an increased synthesis of PGE1 alongside a concurrent decrease in PGE2 formation. nih.gov

Influence on Nitric Oxide and Tumor Necrosis Factor-α Production

DGLA directly influences the production of key inflammatory mediators such as Tumor Necrosis Factor-α (TNF-α). Multiple in vitro studies have confirmed that DGLA inhibits the production of TNF-α in human PBMCs and macrophages following stimulation with LPS. nih.govnih.gov In one study, DGLA concentrations between 50 and 200 µM significantly reduced LPS-induced TNF-α levels. nih.gov A particularly important finding is that this inhibitory effect on TNF-α appears to be independent of COX activity. When experiments were conducted in the presence of indomethacin, a COX inhibitor, DGLA still effectively suppressed TNF-α production, suggesting that the mechanism is not reliant on the synthesis of PGE1 or other DGLA-derived eicosanoids. nih.gov While DGLA's effects on inflammatory pathways are broad, its specific, direct influence on nitric oxide (NO) production is less clearly defined in the available literature, though inducible nitric oxide synthase (iNOS) is a known component of the macrophage inflammatory response. cardiff.ac.ukresearchgate.net

Table 2: Effect of DGLA on Inflammatory Mediators in Macrophage Models

Cell ModelStimulusEffect of DGLAKey FindingReference
Human PBMCLPS↓ TNF-αDGLA at 50-200 µM significantly reduced TNF-α levels. This effect was independent of COX inhibition. nih.gov
Human THP-1 MacrophagesIFN-γ↓ MCP-1, ICAM-1 mRNAAttenuated expression of key pro-atherogenic genes. nih.gov
Human THP-1 MacrophagesIL-1β or TNF-α↓ MCP-1, ICAM-1 mRNAInhibited expression of pro-inflammatory mediators induced by other cytokines. nih.gov
Murine MacrophagesLPS↑ Prostaglandin E1 (PGE1)DGLA uptake led to increased release of series-1 prostaglandins. nih.gov
Human THP-1 MonocytesMCP-1↓ Cell MigrationInhibited chemokine-driven migration. nih.gov

Vascular System Modulation by Eicosatrienoic Acid Metabolites

Metabolites of eicosatrienoic acid, particularly epoxyeicosatrienoic acids (EETs) and dihydroxyeicosatrienoic acids (DHETs), play a significant role in the modulation of the vascular system. These compounds are produced from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. nih.govnih.govnih.gov

EETs are potent vasodilators in various vascular beds. nih.govahajournals.org They are considered to be a type of endothelium-derived hyperpolarizing factor (EDHF), meaning they are synthesized in the vascular endothelium and cause the underlying smooth muscle cells to relax, leading to vasodilation. wikipedia.org This vasodilation is achieved through the activation of calcium-activated potassium channels (KCa) on vascular smooth muscle and endothelial cells, which leads to hyperpolarization and relaxation of the muscle cells. nih.gov There are four primary regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, and their vasoactive effects can vary depending on the specific isomer and the vascular tissue. researchgate.net For instance, in bovine coronary arteries, all four regioisomers were found to be equally potent in inducing relaxation. nih.gov

The vasoactivity of EETs is generally terminated by their conversion to the less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH). nih.govwikipedia.org However, studies on human coronary arterioles have shown that both EETs and DHETs can cause vasodilation, although EETs are generally more potent. nih.gov The inhibition of sEH has been investigated as a therapeutic strategy to enhance the vasodilatory and protective effects of EETs. nih.govnih.gov

A study on the intestinal microcirculation demonstrated that EETs are labile vasodilators with a potency comparable to adenosine. ahajournals.org Another study in human coronary arterioles confirmed that EETs and DHETs induce vasodilation, which can be enhanced by inhibiting sEH. nih.gov

Table 1: Vasoactive Properties of EETs and DHETs

Compound Effect Mechanism of Action Key Findings
Epoxyeicosatrienoic Acids (EETs) Vasodilation Activation of calcium-activated potassium channels (KCa), leading to hyperpolarization of vascular smooth muscle cells. nih.gov Potent vasodilators in various vascular beds, considered an endothelium-derived hyperpolarizing factor (EDHF). nih.govwikipedia.org All four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) show similar potency in bovine coronary arteries. nih.gov
Dihydroxyeicosatrienoic Acids (DHETs) Vasodilation (generally less potent than EETs) Metabolites of EETs formed by soluble epoxide hydrolase (sEH). nih.govwikipedia.org Also contribute to vasodilation in human coronary arterioles, though to a lesser extent than EETs. nih.gov

There is substantial evidence supporting the hypothesis that EETs are a major component of the endothelium-derived hyperpolarizing factor (EDHF) response. nih.govnih.govcapes.gov.br EDHF is a crucial mediator of vasodilation, particularly in smaller arteries and resistance vessels, and its effects are independent of nitric oxide (NO) and prostacyclin. nih.govnih.gov

The evidence for EETs as EDHF includes the following observations:

The vasodilation induced by agonists like acetylcholine (B1216132) and bradykinin, which is attributed to EDHF, is inhibited by cytochrome P450 inhibitors that block the production of EETs. nih.govnih.gov

Both EETs and EDHF cause hyperpolarization and relaxation of vascular smooth muscle by opening KCa channels. nih.govnih.gov

The physiological effects of EDHF and exogenously applied EETs are remarkably similar in various vascular beds. nih.gov For example, both are more effective in relaxing smaller coronary arteries compared to larger ones. nih.gov

Studies have shown that in bovine coronary arteries, the hyperpolarization and relaxation in response to methacholine (B1211447) are blocked by CYP450 inhibitors. nih.gov Furthermore, the application of EETs directly mimics the hyperpolarizing and relaxing effects of EDHF. nih.gov

Role in Cellular Growth and Viability in Mutant Cell Lines

Currently, publicly available research specifically detailing the role of "Ethyl 8,11,14-eicosatrienoate" in the cellular growth and viability of mutant cell lines is limited. Further investigation is required in this specific area.

Studies on Eicosatrienoate in Specific Animal or Ex Vivo Tissue Models

Research on eicosatrienoate and its metabolites has been conducted in various animal and ex vivo tissue models to elucidate their physiological functions.

In a study using bovine coronary arteries, it was demonstrated that arachidonic acid, the precursor to EETs, caused endothelium-dependent relaxations that were blocked by inhibitors of Ca2+-activated K+ channels. nih.gov The study further showed that methacholine stimulated the release of EETs from these arteries and that the application of individual EET regioisomers mimicked the relaxing and hyperpolarizing effects. nih.gov

Another study on the intestinal microcirculation of anesthetized cats showed that EETs are potent vasodilators. ahajournals.org The application of 5,6-EET produced significant increases in blood flow. ahajournals.org

A recent study investigated the levels of CYP-polyunsaturated fatty acid metabolites in umbilical cord blood and their potential link to Autism Spectrum Disorder (ASD). youtube.com The findings suggested a possible association between higher levels of 11,12-dihydroxyeicosatrienoic acid (11,12-diHETrE) and the severity of social interaction problems in children with ASD. youtube.com This research highlights a potential developmental role for these fatty acid metabolites.

Future Directions in Ethyl 8,11,14 Eicosatrienoate Research

Development of Advanced Synthetic Routes for Stereoisomers and Labeled Compounds

Future research will necessitate the development of more sophisticated and efficient synthetic methodologies for producing ethyl 8,11,14-eicosatrienoate and its related forms. A primary focus will be on stereospecific synthesis to obtain pure stereoisomers. The biological activities of fatty acid metabolites can be highly dependent on their stereochemistry, and having access to specific isomers is crucial for accurately defining their roles.

Furthermore, the synthesis of isotopically labeled versions of this compound (e.g., with deuterium (B1214612), carbon-13, or nitrogen-15) is essential for metabolic tracing studies. These labeled compounds will enable researchers to track the metabolic fate of the molecule in complex biological systems, providing invaluable insights into its absorption, distribution, metabolism, and excretion.

Synthetic TargetRationale for DevelopmentPotential Research Application
Stereospecific IsomersBiological activity is often stereospecific.Elucidation of specific receptor interactions and enzymatic processing.
Isotopically Labeled CompoundsEnable metabolic tracing and quantification.In vivo and in vitro studies of metabolic pathways and flux.
Photoaffinity Labeled AnalogsCovalently bind to interacting proteins upon photoactivation.Identification of novel protein targets and binding partners.

High-Throughput Lipidomics for Comprehensive Eicosatrienoate Profiling

The field of lipidomics is rapidly advancing, with high-throughput techniques becoming increasingly crucial for a comprehensive understanding of lipid metabolism. nih.gov Future research on this compound will greatly benefit from the application of these technologies. nih.gov High-throughput platforms, often coupling liquid chromatography with high-resolution mass spectrometry (LC-MS), allow for the simultaneous quantification of a wide array of lipid species, including various eicosatrienoates, from biological samples. nih.gov

These methods offer the potential for untargeted screening of nonesterified fatty acids and their esters, which can reveal novel metabolites and biomarkers associated with different physiological or pathological states. nih.gov Direct infusion mass spectrometry (DI-MS) is another powerful tool that facilitates rapid and detailed molecular surveys of the lipid fraction in a high-throughput manner. nih.gov The application of these techniques will be instrumental in mapping the eicosatrienoate landscape in different tissues and disease models. agosr.com

Elucidation of Novel Enzymatic Pathways and Regulators of Eicosatrienoate Metabolism

While it is known that 8,11,14-eicosatrienoic acid can be synthesized from gamma-linolenic acid and converted to arachidonic acid, the full extent of its metabolic pathways and regulatory mechanisms remains to be uncovered. mcdb.ca Future research will focus on identifying and characterizing novel enzymes and regulatory proteins involved in eicosatrienoate metabolism.

Genomic enzymology and chemoproteomic platforms are powerful tools for discovering new enzyme functions and metabolic pathways. nih.govnih.gov By combining sequence similarity networking, genome neighborhood analysis, and metabolomics, researchers can identify uncharacterized enzymes that may play a role in eicosatrienoate synthesis, degradation, or modification. researchgate.netresearchgate.net Understanding these pathways is critical for comprehending how the levels of this compound and its metabolites are controlled in the body and how they might be dysregulated in disease. noaa.gov

Investigation of Eicosatrienoate Roles in Emerging Pre-clinical Models

The association of 8,11,14-eicosatrienoic acid with conditions like colorectal cancer suggests its potential involvement in disease pathophysiology. mcdb.ca A significant future direction will be the investigation of the roles of this compound in a variety of emerging pre-clinical models. These models, which can range from genetically engineered cell lines and organoids to sophisticated animal models of human diseases, will provide a more nuanced understanding of the compound's biological effects.

By studying the impact of administering this compound or modulating its endogenous levels in these models, researchers can explore its influence on disease initiation, progression, and response to therapy. This will be crucial for identifying potential therapeutic applications and for understanding the fundamental biological processes regulated by this fatty acid ester.

Application of Eicosatrienoate Analogs as Research Probes in Biochemical Studies

The development and application of analogs of this compound will be a valuable strategy in future biochemical research. These analogs can be designed to serve as specific research probes to investigate the molecular mechanisms of action of the parent compound. For instance, non-metabolizable analogs can be used to study receptor binding and signaling events without the confounding effects of metabolic conversion.

Furthermore, analogs containing reporter groups, such as fluorescent tags or biotin, can be synthesized to facilitate the identification and characterization of binding proteins and cellular targets. The use of the methyl ester analog, 8,11,14-eicosatrienoic acid, methyl ester, has already been reported in research contexts. nih.gov These chemical tools will be indispensable for dissecting the intricate signaling networks and enzymatic pathways in which eicosatrienoates participate.

Q & A

Q. What are the established synthetic routes for Ethyl 8,11,14-eicosatrienoate, and how are isotopic analogs prepared for metabolic studies?

this compound and its deuterated analogs (e.g., this compound-19,19,20,20-d4) are synthesized via Grignard coupling. For example, the methanesulfonyl ester of 2,5-undecadiyn-1-ol-10,10,11,11-d4 is coupled with 8-nonynoic acid, followed by Lindlar hydrogenation to reduce triple bonds to cis double bonds. The final product is esterified to form the ethyl ester . Isotopic labeling is critical for tracking metabolic pathways in vivo.

Q. What analytical methods are validated for quantifying this compound in lipid mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard. For example, Agilent 7820A-5977B systems with polar capillary columns (e.g., DB-WAX) resolve ethyl esters of polyunsaturated fatty acids (PUFAs) based on retention times and fragmentation patterns. Calibration with certified standards (e.g., methyl cis-8,11,14-eicosatrienoate) ensures accuracy .

Q. How does this compound differ structurally and functionally from arachidonic acid (C20:4n6)?

Unlike arachidonate (C20:4n6), this compound (C20:3n6) lacks the Δ5 double bond, altering its role in eicosanoid biosynthesis. While arachidonate is a precursor for prostaglandins and leukotrienes, 8,11,14-eicosatrienoate is less efficiently converted, making it a tool to study substrate specificity in cyclooxygenase and lipoxygenase pathways .

Advanced Research Questions

Q. What experimental designs resolve contradictions in the cellular uptake and esterification of this compound versus arachidonate?

Vascular endothelial cells preferentially esterify arachidonate into alkylacyl-glycerophosphocholine (alkylacyl-GPC) over 8,11,14-eicosatrienoate, as shown by isotopic labeling (e.g., 8,11,14-[14C]-eicosatrienoate). Post-incubation, lipid extracts are analyzed via GC after phospholipase C treatment and derivatization. Despite similar uptake, arachidonate is enriched in alkylacyl-GPC by 3–5×, suggesting acyl-specificity of phospholipase A2 .

Q. How can researchers track the biological activity of this compound during purification from complex matrices?

Activity-guided fractionation using Sep-Pak® cartridges with sequential solvent elution (aqueous → organic) isolates bioactive fractions. Co-elution with 8,11,14-eicosatrienoic acid standards is confirmed by GC-MS. For example, sperm motility factor (SMF) activity in marine invertebrates correlates with 8,11,14-eicosatrienoate-rich fractions, validated via bioassays .

Q. What methodological challenges arise when detecting this compound in vivo, and how are they addressed?

In vivo detection requires minimizing oxidation and isomerization. Accelerated solvent extraction (ASE) with ethyl acetate preserves labile PUFAs. GC-MS analysis of rat plasma identifies 8,11,14-eicosatrienoate alongside other metabolites. Network pharmacology links detected compounds to biological targets (e.g., inflammation pathways) .

Q. How does this compound modulate metabolic responses under toxicological stress?

In cadmium-exposed mice, 8,11,14-eicosatrienoic acid abundance decreases in serum metabolomes, correlating with dysregulated lipid signaling. LC-MS-based untargeted metabolomics identifies perturbations in sphingolipid and PUFA pathways, highlighting its role in stress adaptation .

Methodological Best Practices

  • Synthesis Validation : Confirm deuterated analogs via NMR and high-resolution MS to ensure isotopic purity .
  • Chromatographic Resolution : Use internal standards (e.g., methyl behenate) to correct for retention time shifts in GC-MS .
  • Data Interpretation : Apply multivariate statistics (e.g., PCA) to distinguish artifact peaks from biological signals in metabolomic studies .

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